molecular formula C8H7BrF2O B2953974 1-Bromo-3-ethoxy-2,4-difluorobenzene CAS No. 1881291-79-7

1-Bromo-3-ethoxy-2,4-difluorobenzene

Cat. No.: B2953974
CAS No.: 1881291-79-7
M. Wt: 237.044
InChI Key: VFCHMPNTVDTBIW-UHFFFAOYSA-N
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Description

1-Bromo-3-ethoxy-2,4-difluorobenzene is an organic compound with the molecular formula C8H7BrF2O. It is characterized by the presence of bromine, ethoxy, and difluoro substituents on a benzene ring. This compound is often used as an intermediate in organic synthesis due to its unique reactivity and structural properties .

Preparation Methods

The synthesis of 1-Bromo-3-ethoxy-2,4-difluorobenzene typically involves the reaction of 2,4-difluorophenol with ethyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution, where the ethoxy group is introduced to the benzene ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-Bromo-3-ethoxy-2,4-difluorobenzene undergoes various chemical reactions, including:

Common reagents used in these reactions include bromine, potassium carbonate, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

1-Bromo-3-ethoxy-2,4-difluorobenzene can be compared with similar compounds such as:

The unique combination of bromine, ethoxy, and difluoro substituents in this compound provides it with distinct reactivity and applications in various fields of research and industry.

Properties

IUPAC Name

1-bromo-3-ethoxy-2,4-difluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF2O/c1-2-12-8-6(10)4-3-5(9)7(8)11/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFCHMPNTVDTBIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1F)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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